Acétylcodéine

Vue d'ensemble

Description

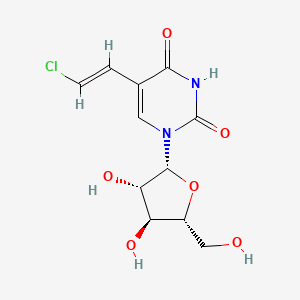

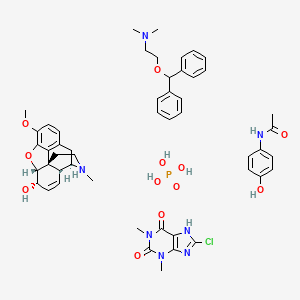

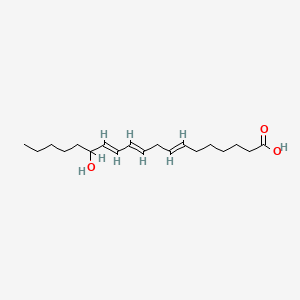

La 6-acétylcodéine est un opioïde semi-synthétique dérivé de la codéine. Il s'agit d'une forme acétylée de la codéine, spécifiquement en position 6. Ce composé est connu pour ses propriétés analgésiques et se retrouve souvent comme impureté dans les préparations illicites d'héroïne . Sa formule chimique est C20H23NO4, et sa masse moléculaire est de 341,40 g/mol .

Applications De Recherche Scientifique

6-Acetylcodeine is primarily used in scientific research for its pharmacological properties. It serves as an analytical reference standard in forensic and toxicological studies to identify and quantify opioid compounds in biological samples . Additionally, it is used in studies exploring the analgesic effects of opioids and their mechanisms of action .

Safety and Hazards

Mécanisme D'action

Target of Action

Acetylcodeine, similar to codeine, primarily targets the mu-opioid receptors in the brain . These receptors play a crucial role in mediating the analgesic effects of opioids. When acetylcodeine binds to these receptors, it triggers a series of signaling processes throughout the brain and the rest of the body .

Mode of Action

The interaction of acetylcodeine with its targets results in a reduction of pain sensation. This is achieved through the inhibition of the transmission of pain signals in the central nervous system . Additionally, acetylcodeine also has a sedative effect, which further helps in reducing the perception of pain .

Biochemical Pathways

Acetylcodeine is metabolized in the body through pathways similar to those of codeine . In most people, around 80% of codeine is conjugated to form codeine-6-glucuronide, which may have weak analgesic activity . Typically less than 10% of codeine undergoes cyp2d6-mediated o-demethylation to the potent analgesic, morphine . It is likely that acetylcodeine follows a similar metabolic pathway.

Pharmacokinetics

It is known that the metabolism of codeine, a closely related compound, varies among individuals due to differing cyp2d6 enzyme activity . This variability can lead to differing effects and associated adverse effects from the same dose of codeine . It is plausible that acetylcodeine exhibits similar pharmacokinetic properties.

Result of Action

The molecular and cellular effects of acetylcodeine’s action primarily involve the reduction of pain sensation. By binding to mu-opioid receptors, acetylcodeine triggers a series of signaling processes that inhibit the transmission of pain signals in the central nervous system . This results in an overall reduction in the perception of pain.

Action Environment

The action, efficacy, and stability of acetylcodeine could potentially be influenced by various environmental factors. It is known that the skin microbiome, which can be influenced by the environment, plays a role in the absorption and metabolism of certain drugs

Analyse Biochimique

Biochemical Properties

Acetylcodeine plays a significant role in biochemical reactions, particularly in the context of opioid metabolism. It interacts with various enzymes, including cytochrome P450 enzymes, which are responsible for its biotransformation. Acetylcodeine is metabolized into codeine and morphine, which then exert their pharmacological effects . The interactions between acetylcodeine and these enzymes are crucial for its detection and analysis in biological samples.

Cellular Effects

Acetylcodeine affects various types of cells and cellular processes. It influences cell function by binding to opioid receptors, which are G-protein-coupled receptors involved in cell signaling pathways. This binding leads to changes in gene expression and cellular metabolism, resulting in analgesic and euphoric effects. Acetylcodeine’s impact on cell signaling pathways and gene expression is similar to that of other opioids, such as morphine and codeine .

Molecular Mechanism

The molecular mechanism of acetylcodeine involves its binding to opioid receptors, leading to the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of neurotransmitter release and the modulation of pain perception. Acetylcodeine also undergoes enzymatic hydrolysis to form codeine and morphine, which further contribute to its pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of acetylcodeine change over time due to its stability and degradation. Acetylcodeine is relatively stable when stored at low temperatures, but it undergoes hydrolysis to codeine at higher temperatures and pH levels. Long-term studies have shown that acetylcodeine can be detected in biological samples for several weeks, depending on storage conditions .

Dosage Effects in Animal Models

The effects of acetylcodeine vary with different dosages in animal models. At low doses, acetylcodeine produces analgesic effects similar to those of codeine and morphine. At high doses, it can cause toxic effects, including respiratory depression and sedation. Threshold effects have been observed, with higher doses leading to more pronounced adverse effects .

Metabolic Pathways

Acetylcodeine is involved in several metabolic pathways, including its conversion to codeine and morphine by cytochrome P450 enzymes. These enzymes play a crucial role in the biotransformation of acetylcodeine, affecting its metabolic flux and metabolite levels. The interactions between acetylcodeine and these enzymes are essential for understanding its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Acetylcodeine is transported and distributed within cells and tissues through various transporters and binding proteins. It is primarily distributed to the brain, liver, and kidneys, where it exerts its pharmacological effects. The localization and accumulation of acetylcodeine in these tissues are influenced by its interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of acetylcodeine is primarily in the cytoplasm, where it interacts with opioid receptors and undergoes enzymatic hydrolysis. Post-translational modifications and targeting signals direct acetylcodeine to specific compartments within the cell, influencing its activity and function .

Méthodes De Préparation

La 6-acétylcodéine peut être synthétisée par l'acétylation de la codéine. Le processus implique la réaction de la codéine avec l'anhydride acétique dans des conditions contrôlées. La réaction se déroule généralement dans un solvant organique tel que le dichlorométhane ou le chloroforme, et le mélange est agité à température ambiante ou à des températures légèrement élevées. Une fois la réaction terminée, le produit est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

La 6-acétylcodéine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former la 6-acétylcodéinone en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : La réduction de la 6-acétylcodéine peut produire de la 6-acétyldihydrocodéine en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Applications de la recherche scientifique

La 6-acétylcodéine est principalement utilisée dans la recherche scientifique pour ses propriétés pharmacologiques. Elle sert de référence analytique standard dans les études médico-légales et toxicologiques pour identifier et quantifier les composés opioïdes dans les échantillons biologiques . De plus, elle est utilisée dans des études explorant les effets analgésiques des opioïdes et leurs mécanismes d'action .

Mécanisme d'action

La 6-acétylcodéine exerce ses effets en se liant aux récepteurs mu-opioïdes du système nerveux central. Cette liaison inhibe la libération de neurotransmetteurs, ce qui entraîne une réduction de la perception de la douleur. Les effets analgésiques du composé sont médiés par l'activation de la voie des récepteurs mu-opioïdes, de manière similaire à d'autres opioïdes .

Comparaison Avec Des Composés Similaires

La 6-acétylcodéine est similaire à d'autres opioïdes acétylés tels que la 6-acétylmorphine et la diacétylmorphine (héroïne). Elle possède des propriétés pharmacologiques distinctes. Par exemple, la 6-acétylcodéine a une puissance environ trois fois inférieure à celle de la codéine, ce qui la rend moins puissante que la 6-acétylmorphine et l'héroïne . D'autres composés similaires comprennent la morphine, la codéine et la thébaïne, qui sont tous dérivés du pavot à opium et partagent des similitudes structurelles .

Propriétés

IUPAC Name |

[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-11(22)24-16-7-5-13-14-10-12-4-6-15(23-3)18-17(12)20(13,19(16)25-18)8-9-21(14)2/h4-7,13-14,16,19H,8-10H2,1-3H3/t13-,14+,16-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXFQKMUCYHPFQ-BKRJIHRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC)CCN3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC)CCN3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10985910 | |

| Record name | Acetylcodeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10985910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6703-27-1 | |

| Record name | Acetylcodeine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6703-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylcodeine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006703271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylcodeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10985910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6703-27-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-ACETYLCODEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U59401ETXH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

- Q: Does acetylcodeine exhibit any pharmacological activity?

- A: The most common methods include:

- Gas chromatography-mass spectrometry (GC-MS): Widely used for identification and quantification in urine, hair, and other matrices. Requires derivatization prior to analysis. [, , , , , , , ]

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for analyzing acetylcodeine in various biological matrices, including hair. [, , , , ]

- High-performance liquid chromatography (HPLC): Often coupled with diode array detection or mass spectrometry for analysis of seized drug samples. [, ]

- Thin-layer chromatography (TLC): Can be used as a screening method for acetylcodeine and other opiates in urine and seized drug samples. [, ]

- A: The most common methods include:

- A: Common extraction techniques include:

- Solid-phase extraction (SPE): Widely used for extracting acetylcodeine and other opiates from various biological matrices like urine, blood, and oral fluid. [, , , ]

- Liquid-liquid extraction (LLE): Employed for extracting acetylcodeine from urine, often followed by derivatization and GC-MS analysis. []

- A: Common extraction techniques include:

- A: Yes, studies have shown that the ratio of acetylcodeine to 6-monoacetylmorphine can vary depending on the geographical origin and production methods of illicit heroin. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

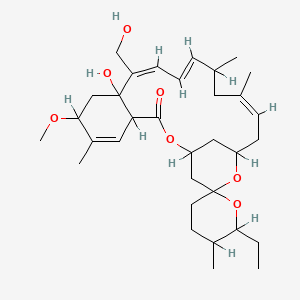

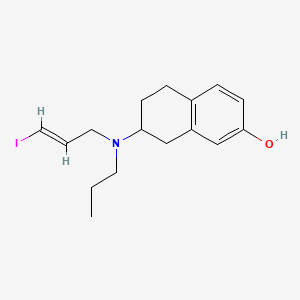

![acetic acid [(3S,5S,9S,14S)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methyl-1-piperidin-1-iumyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1236369.png)

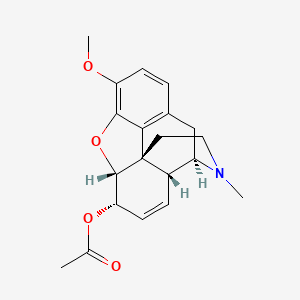

![(3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',21,24-trihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1236379.png)

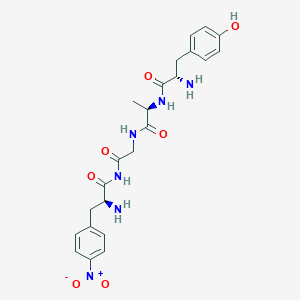

![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B1236380.png)